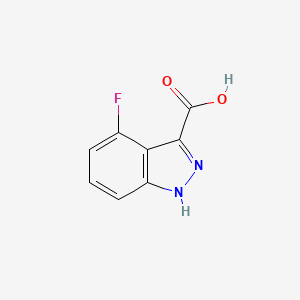

4-fluoro-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBIDQDQVMTZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646263 | |

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-64-2 | |

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Biological Significance of 4-Fluoro-1H-indazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 4-fluoro-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document details plausible synthetic routes, presents relevant experimental data in a structured format, and explores the biological signaling pathways associated with its derivatives. This guide is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. The introduction of a fluorine atom into the indazole ring system can significantly modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of various bioactive compounds, including synthetic cannabinoids and potential therapeutics targeting a range of cellular signaling pathways.[4][5] This guide elucidates the chemical synthesis of this important building block and the biological context of its derivatives.

Synthesis Pathways

While a direct, one-pot synthesis for this compound is not prominently described in the literature, plausible multi-step synthetic routes can be devised based on established methodologies for analogous substituted indazoles. Two primary strategies are outlined below, starting from commercially available fluorinated precursors.

Pathway 1: From 2,3-Difluorobenzoic Acid

A potential synthetic route, adapted from methodologies for other substituted indazoles, commences with 2,3-difluorobenzoic acid. This multi-step process involves the initial formation of a more complex substituted indazole, which is then chemically modified to yield the target carboxylic acid. A generalized representation of this pathway is depicted below.

Caption: Generalized synthetic scheme starting from 2,3-difluorobenzoic acid.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed experimental protocol for this specific pathway is not available in the public domain. However, a study by Li et al. (2023) describes the synthesis of a related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, starting from 2,3-difluorobenzoic acid.[6] The described sequence involves bromination, amidation, a Grignard reaction, cyclization, amine protection, Suzuki coupling, and finally, oxidation to afford the carboxylic acid.[6] A similar strategic approach could likely be adapted to synthesize the 4-fluoro isomer.

Pathway 2: From a Substituted Fluoroaniline

Another viable approach involves the synthesis of the indazole ring system from a suitably substituted fluoroaniline derivative. For instance, a method analogous to the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline could be envisioned.[7] This would likely involve the diazotization of a 2-amino-6-fluorotoluene derivative, followed by cyclization and subsequent functional group manipulation to introduce the carboxylic acid at the 3-position.

Caption: A plausible synthetic route starting from a fluoroaniline derivative.

Experimental Protocol (Conceptual):

-

Diazotization and Cyclization: A 2-amino-6-fluorotoluene derivative bearing a suitable ortho-substituent would be treated with a diazotizing agent, such as sodium nitrite in an acidic medium. The resulting diazonium salt would then undergo intramolecular cyclization to form the 4-fluoro-1H-indazole core.

-

Carboxylation: The 4-fluoro-1H-indazole intermediate could then be carboxylated at the 3-position. This is often achieved by deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate, which is then quenched with carbon dioxide.

-

Hydrolysis: If the carboxylation step results in an ester, a final hydrolysis step would be required to yield the desired carboxylic acid.

Quantitative Data Summary:

| Reaction Type | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| Indazole-3-carboxylate Synthesis | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Ethyl 1H-indazole-3-carboxylate | Ethyl diazoacetate, TBAF, THF, -78°C to RT | 82% | [8] |

| Indazole Synthesis (Cyclization) | 4-Bromo-3-fluoro-2-methylaniline | 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | Toluene, Ether, Acetic acid, Isoamyl nitrite, 110°C | 40.5% | [7] |

| Esterification | Indazole-3-carboxylic acid | Methyl indazole-3-carboxylate | Methanol, Methanesulfonic acid, Reflux | 60% | N/A |

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as modulators of several important biological targets, implicating them in a variety of cellular signaling pathways.

Cannabinoid Receptor Type 1 (CB1) Agonism

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a derivative of the title compound, is known as an intermediate in the synthesis of synthetic cannabinoids that act as agonists of the cannabinoid type 1 (CB1) receptor.[4] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[9] Its activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels via Gi/o proteins.[10]

Caption: Simplified CB1 receptor signaling pathway.

Rho Kinase (ROCK) Inhibition

A 4-fluoroindazole derivative has been evaluated as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[11] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is a key downstream effector of the small GTPase RhoA.[11] The RhoA/ROCK signaling pathway is integral to processes such as smooth muscle contraction, cell adhesion, and migration.[1]

Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Mas-Related G-Protein-Coupled Receptor X4 (MRGPRX4) Antagonism

A derivative of this compound has been identified as an antagonist of MRGPRX4.[5] MRGPRX4 is a GPCR that has been implicated in cholestatic itch, the pruritus associated with liver diseases.[12] It is activated by bile acids and signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[13][14]

References

- 1. ahajournals.org [ahajournals.org]

- 2. mdpi.com [mdpi.com]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 13. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. yulonglilab.org [yulonglilab.org]

A Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indazole-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the known and predicted physicochemical properties of 4-fluoro-1H-indazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The guide includes key physical data, standard experimental protocols for property determination, and a visualization of its role in synthetic and drug discovery workflows.

Core Physicochemical Data

This compound (CAS Number: 885521-64-2) is a fluorinated derivative of the indazole carboxylic acid scaffold. The introduction of the fluorine atom can significantly influence properties such as acidity, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

The quantitative physicochemical data for this compound are summarized below. It is important to note that while some properties like molecular weight are definitive, others such as melting point and pKa are often determined experimentally and can vary slightly based on the method and purity of the sample. Where specific experimental data for the target compound is not publicly available, values for the parent compound (1H-indazole-3-carboxylic acid) are provided for context.

| Property | Value | Source |

| CAS Number | 885521-64-2 | [1] |

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | |

| Physical Form | Solid | |

| Melting Point | Data not available. (Parent compound, 1H-indazole-3-carboxylic acid, melts at 262-271 °C) | [2] |

| pKa | Data not available. (Expected to have two pKa values: one for the carboxylic acid group, typically ~3-5, and one for the indazole NH, which is weakly acidic). | |

| Solubility | Data not available. (Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF). | |

| logP | Data not available. (Calculated logP for a similar compound, 5-Bromo-4-fluoro-1-methyl-1H-indazole, is 2.47, suggesting moderate lipophilicity). | [3] |

| Storage Temperature | 2-8 °C |

Experimental Protocols for Property Determination

The following are standard methodologies for determining the key physicochemical properties of a small molecule like this compound.

2.1 Melting Point Determination The melting point is a crucial indicator of purity. The capillary melting point method is standard.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Protocol:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

2.2 Aqueous Solubility (Shake-Flask Method) This method (OECD Guideline 105) determines the saturation concentration of the compound in water.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker/bath, centrifugation equipment, analytical instrument (e.g., HPLC-UV).

-

Protocol:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear aqueous solution is quantified using a validated analytical method, such as HPLC-UV, against a calibration curve.

-

2.3 pKa Determination (Potentiometric Titration) This method measures the change in pH of a solution upon the addition of a titrant.

-

Apparatus: pH meter with a calibrated electrode, autoburette, titration vessel.

-

Protocol:

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture like water/methanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa (carboxylic acid).

-

A separate titration with a strong acid (e.g., 0.1 M HCl) can be performed to determine the basic pKa.

-

The pKa is calculated from the half-equivalence point on the resulting pH titration curve.

-

2.4 LogP (Octanol-Water Partition Coefficient) The partition coefficient is a measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for its estimation.

-

Apparatus: HPLC system with a C18 column, UV detector.

-

Protocol:

-

The retention time (t_R) of the compound is measured on a calibrated RP-HPLC system.

-

A series of standard compounds with known logP values are run under the same conditions to create a calibration curve by plotting their log(k) against their known logP values, where k = (t_R - t_0) / t_0. (t_0 is the column dead time).

-

The logP of the target compound is then interpolated from this calibration curve using its measured retention time.

-

Visualized Workflows and Relationships

Indazole derivatives are versatile scaffolds in organic synthesis and drug discovery.[4][5] The following diagrams illustrate a representative synthetic workflow and the compound's logical role as a building block in pharmaceutical development.

Caption: A generalized workflow for the synthesis of indazole-3-carboxylic acids.

Caption: Role of the scaffold in medicinal chemistry and drug discovery.[4][5]

References

Technical Guide: 4-Fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential as a key building block for the development of novel therapeutic agents.

Core Compound Properties

This compound is a solid, nitrogen-containing heterocyclic compound. Its chemical structure features an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| CAS Number | 885521-64-2 | [1] |

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C | |

| InChI Key | PVBIDQDQVMTZMT-UHFFFAOYSA-N | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation) | |

| Signal Word | Warning |

Synthesis and Reactivity

A plausible synthetic approach, based on the synthesis of similar compounds such as 5-bromo-4-fluoro-1H-indazole, may involve a multi-step sequence starting from a substituted aniline derivative.[2] The general workflow could be envisioned as follows:

Figure 1: A potential synthetic workflow for this compound.

This proposed pathway highlights the key chemical transformations that would be necessary. The indazole ring system is a crucial scaffold in many biologically active compounds.[3] The presence of the carboxylic acid at the 3-position and the fluorine atom at the 4-position makes this molecule a versatile building block for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases or scientific literature. However, based on the known spectra of related indazole derivatives, the following characteristic signals can be anticipated:

-

¹H NMR: Aromatic protons on the benzene ring, a broad singlet for the N-H proton of the indazole ring, and a downfield signal for the carboxylic acid proton.

-

¹³C NMR: Carbon signals corresponding to the aromatic rings and the carboxylic acid carbonyl group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F stretching vibrations.[4]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[3] Indazole derivatives have been investigated for a wide range of therapeutic applications, including oncology, neurology, and as anti-inflammatory agents.

While no specific biological activity has been reported for this compound itself, its structural motifs are present in compounds with known biological targets. For instance, various indazole-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy.[5] Additionally, other derivatives have been explored as serotonin receptor ligands.[6]

The logical relationship for its application in drug discovery can be visualized as a starting point for the synthesis of more complex and potentially bioactive molecules.

Figure 2: Application of the core compound in a drug discovery workflow.

Given its structure, this compound is a valuable intermediate for the synthesis of a variety of derivatives. The carboxylic acid moiety provides a convenient handle for amide coupling reactions with a wide range of amines, allowing for the systematic exploration of the chemical space around the indazole core to identify potent and selective modulators of biological targets.

Conclusion

This compound is a chemical entity with significant potential as a building block in the field of drug discovery and medicinal chemistry. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural relationship to a class of compounds with proven biological relevance makes it a molecule of high interest for researchers. Further investigation into its synthesis, characterization, and derivatization is warranted to fully explore its potential in the development of novel therapeutics.

References

- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-fluoro-1H-indazole-3-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic compound in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined below are standard in the pharmaceutical industry and will enable researchers to generate reliable and comparable solubility data.

Introduction to this compound

This compound is a fluorinated derivative of indazole-3-carboxylic acid. The indazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile. Understanding the solubility of this compound is a critical first step in the development of viable drug candidates, as poor solubility can hinder absorption and bioavailability.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. To facilitate a standardized approach to data collection and comparison, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Tetrahydrofuran (THF) | ||||

| Ethyl Acetate |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the compound that can be dissolved at a specific temperature.

Objective: To determine the thermodynamic solubility of this compound in various organic solvents.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

To completely separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis).

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in mg/mL and/or mol/L.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Workflow for the shake-flask method of solubility determination.

Logical Relationships in Solubility Analysis

The solubility of this compound is governed by the interplay between its chemical structure and the properties of the solvent. The following diagram illustrates the key molecular interactions that influence the dissolution process.

Diagram 2: Factors Influencing Solubility

A Technical Guide to 4-Fluoro-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. It details the molecule's physicochemical properties, provides a representative synthetic protocol, and discusses its role in the development of biologically active compounds.

Core Molecular Data

This compound is a fluorinated derivative of the indazole carboxylic acid scaffold. The introduction of a fluorine atom at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery programs.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 885521-64-2 | [1] |

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | [2] |

| Physical Form | Solid | |

| InChI Key | PVBIDQDQVMTZMT-UHFFFAOYSA-N |

Synthetic Methodology

The synthesis of indazole-3-carboxylic acids and their derivatives is well-established in chemical literature. While the precise industrial synthesis of the title compound is proprietary, a representative experimental protocol can be derived from general methods for indazole synthesis, such as the cyclization of o-aminophenylacetic acid derivatives or the [3+2] cycloaddition of benzynes and diazo compounds.[3][4] A common laboratory-scale approach involves the directed lithiation and subsequent carboxylation of a protected 4-fluoro-1H-indazole.

Representative Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid

This protocol, adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamides, outlines the key steps for introducing a carboxyl group at the 3-position of the indazole ring.[5]

-

Protection of Indazole: The nitrogen of the indazole ring is first protected to prevent side reactions. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The starting indazole is reacted with SEM-chloride in the presence of a base (e.g., sodium hydride) in an inert solvent like dimethylformamide (DMF).

-

Lithiation: The SEM-protected indazole is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Carboxylation: An excess of n-butyllithium (n-BuLi) in hexanes is added dropwise to the solution, leading to deprotonation at the 3-position. The reaction is stirred at low temperature for a period to ensure complete lithiation. Subsequently, solid carbon dioxide (dry ice) is added to the reaction mixture. The lithiated intermediate reacts with CO₂, quenching the reaction and forming the carboxylate salt.

-

Deprotection and Work-up: The reaction mixture is allowed to warm to room temperature. An acidic work-up (e.g., with dilute HCl) is performed to remove the SEM protecting group and protonate the carboxylate, yielding the final 1H-indazole-3-carboxylic acid product.

-

Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or column chromatography on silica gel.[3][5]

Role in Medicinal Chemistry and Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[6][7] this compound serves as a versatile starting material for the synthesis of these more complex and potent derivatives. Its carboxylic acid functional group provides a convenient handle for amide coupling and other derivatization reactions to explore structure-activity relationships (SAR).

Indazole-containing compounds have shown promise in various therapeutic areas:

-

Oncology: As inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and as Selective Estrogen Receptor Degraders (SERDs).[6]

-

Infectious Diseases: As antibacterial agents, for instance, by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[6]

-

Inflammation: As selective glucocorticoid receptor modulators (SGRMs) for treating inflammatory conditions.[6]

-

Central Nervous System: As precursors to synthetic cannabinoids that act as agonists for cannabinoid receptors.[8]

The diagram below illustrates the logical workflow of utilizing this compound as a core scaffold in a drug discovery program.

Caption: Drug discovery workflow using the indazole scaffold.

References

- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. 447-44-9|4-Fluoro-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 8. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-fluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally related compounds. The information herein is intended to serve as a valuable reference for the synthesis, characterization, and quality control of this and similar fluorinated indazole derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of indazole and carboxylic acid functionalities, as well as the influence of the fluorine substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | br s | 1H | -COOH |

| ~11.0 - 12.0 | br s | 1H | -NH (indazole) |

| ~7.2 - 7.6 | m | 3H | Ar-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | C=O (carboxylic acid) |

| ~150 - 160 (d, ¹JCF) | C-F |

| ~110 - 140 | Ar-C |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1500-1600 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180.03 | [M]⁺ (Molecular Ion) |

| 163.03 | [M-OH]⁺ |

| 135.03 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical techniques for small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired using a standard single-pulse experiment. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Sample Introduction: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure high mass accuracy. Due to the presence of a fluorine atom, the isotopic pattern of the molecular ion will be characteristic.[1]

-

Data Processing: The acquired data is processed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

References

The Advent and Ascendance of Fluorinated Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the discovery and history of a particularly significant class of molecules: fluorinated indazoles. From their synthetic origins to their diverse biological activities, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents. The introduction of fluorine atoms to this core structure can profoundly influence the physicochemical and pharmacokinetic properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide will delve into the key synthetic methodologies for accessing these compounds, present a curated collection of their biological activities with quantitative data, and visualize their mechanisms of action through detailed signaling pathway diagrams.

A Brief History: The Convergence of Fluorine Chemistry and a Privileged Scaffold

The journey to the development of fluorinated indazoles is not marked by a single "eureka" moment but rather by the confluence of two significant streams of chemical research. The synthesis of the parent indazole ring was first reported by Emil Fischer in 1883. However, the deliberate incorporation of fluorine into organic molecules, and specifically into heterocyclic systems for pharmaceutical applications, is a more recent endeavor.

The field of organofluorine chemistry began to flourish in the mid-20th century, with the recognition that the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—could be harnessed to create novel and improved therapeutic agents.[1][2] The introduction of the first fluorinated drug, fludrocortisone, in 1954 marked a turning point, demonstrating the potential of fluorination in drug design.[3]

While an exact date for the first synthesis of a simple fluorinated indazole is not readily apparent in the historical literature, the emergence of these compounds in medicinal chemistry research appears to be a product of the late 20th and early 21st centuries. This was driven by the growing appreciation of the indazole scaffold's therapeutic potential and the increasing sophistication of synthetic methods for introducing fluorine into aromatic systems.

Key Synthetic Methodologies and Experimental Protocols

A variety of synthetic strategies have been developed to access fluorinated indazoles. Below are detailed experimental protocols for the synthesis of several key examples.

Synthesis of 7-Fluoro-1H-indazole

This method utilizes a cyclization reaction of a substituted fluorobenzaldehyde with hydrazine.

Experimental Protocol:

-

To 1.85 g of 2,3-difluorobenzaldehyde, add 3 mL of hydrazine monohydrate.

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product by adding ethyl acetate and water, and then separate the organic layer.

-

Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to yield 7-fluoro-1H-indazole.[1]

Synthesis of 5-Bromo-4-fluoro-1H-indazole

This three-step synthesis starts from 3-fluoro-2-methylaniline.

Experimental Protocol:

Step 1: Bromination

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile.

-

Add N-bromosuccinimide (NBS) while maintaining the temperature between -10°C and 10°C.

-

After the reaction is complete (typically 1-2 hours), add sodium bisulfite and continue stirring for 10-30 minutes.

-

Work up the reaction to isolate 4-bromo-3-fluoro-2-methylaniline.

Step 2: Ring Closure

-

Dissolve the product from Step 1 in toluene.

-

Heat the solution to 90-98°C and add diethyl ether, followed by acetic acid.

-

Add isoamyl nitrite and maintain the reaction at 80-130°C for 3-4 hours to form the acetylated indazole intermediate.

Step 3: Deprotection

-

Add the acetylated indazole from Step 2 to a mixture of methanol and water.

-

Add an inorganic base (e.g., potassium carbonate) and stir at room temperature for 12-14 hours.

-

Work up the reaction to obtain 5-bromo-4-fluoro-1H-indazole.[4]

Synthesis of 6-Substituted Fluorinated Indazoles via ANRORC-like Rearrangement

This method involves the rearrangement of a 5-tetrafluorophenyl-1,2,4-oxadiazole with hydrazine.

Experimental Protocol:

-

To a solution of the appropriate 5-(substituted-tetrafluorophenyl)-1,2,4-oxadiazole in a suitable solvent (e.g., DMF), add hydrazine hydrate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The initial nucleophilic addition of hydrazine to the C(5) of the oxadiazole ring, followed by ring-opening and subsequent intramolecular nucleophilic aromatic substitution of a fluorine atom, leads to the formation of the 6-substituted fluorinated indazole.

-

Upon completion, the product can be isolated and purified using standard techniques such as precipitation and recrystallization.[5]

Biological Activities and Quantitative Data

Fluorinated indazoles have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas. The following tables summarize key quantitative data for some of these activities.

| Compound/Target | Activity | Value | Reference |

| ROCK1 Inhibition | |||

| 6-Fluoroindazole derivative (Compound 52) | IC50 | 14 nM | [6] |

| 4-Fluoroindazole derivative (Compound 51) | IC50 | 2500 nM | [6] |

| FGFR Inhibition | |||

| 1H-Indazol-3-amine derivative | IC50 (FGFR1) | 2.9 nM | [7] |

| 1H-Indazol-3-amine derivative | IC50 (FGFR2) | 2.0 ± 0.8 nM | [7] |

| Pan-FGFR inhibitor | IC50 (FGFR1) | 0.9 nM | [7] |

| Pan-FGFR inhibitor | IC50 (FGFR2) | 2.0 nM | [7] |

| Pan-FGFR inhibitor | IC50 (FGFR3) | 2.0 nM | [7] |

| Pan-FGFR inhibitor | IC50 (FGFR4) | 6.1 nM | [7] |

| Anti-HIV Activity | |||

| 5-Fluoroindazole derivatives (NNRTIs) | - | Excellent metabolic stability and mutant resilience | [6] |

| Human Neutrophil Elastase (HNE) Inhibition | |||

| 5-Fluoroindazole derivative | IC50 | 0.1 µM | [6] |

| F-ATPase Inhibition | |||

| Monofluorinated 3-guanidyl-indazoles | IC50 | <5 µM | [6] |

| TRPA1 Antagonism | |||

| 6-Fluoroindazole scaffold | IC50 | 0.043 µM | [6] |

| Factor Xa Inhibition | |||

| 7-Fluoroindazole derivative | Ki | 1.4 nM | [6] |

Signaling Pathways and Mechanisms of Action

To visualize the role of fluorinated indazoles in biological systems, this section provides diagrams of key signaling pathways where these compounds have shown inhibitory activity.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8] Aberrant FGFR signaling is implicated in various cancers. Fluorinated indazoles have been developed as potent FGFR inhibitors.

Rho-associated Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway is associated with various cardiovascular diseases and cancer. Fluorinated indazoles have emerged as potent ROCK inhibitors.

Conclusion

The field of fluorinated indazoles represents a vibrant and rapidly evolving area of medicinal chemistry. The strategic incorporation of fluorine into the indazole scaffold has yielded a plethora of compounds with potent and selective biological activities against a range of therapeutic targets. The synthetic methodologies for accessing these molecules are well-established and continue to be refined, enabling the exploration of a vast chemical space. As our understanding of the intricate roles of signaling pathways in disease pathogenesis deepens, the rational design of fluorinated indazole-based inhibitors will undoubtedly continue to be a fruitful endeavor for the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals poised to contribute to this exciting field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine [iris.unipa.it]

- 6. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

A Theoretical and Experimental Guide to 4-fluoro-1H-indazole-3-carboxylic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 4-fluoro-1H-indazole-3-carboxylic acid. In the absence of extensive published theoretical research on this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for the elucidation of its structural, electronic, and spectroscopic properties. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is presented, drawing from established methods for related indazole derivatives. All quantitative data from the proposed theoretical calculations are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate the molecular structure, the proposed computational workflow, and a potential synthetic pathway. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and its potential applications in medicinal chemistry and materials science.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, with its combination of the indazole scaffold, a carboxylic acid group, and a fluorine substituent, represents a molecule of considerable interest for drug discovery and materials science.

Despite its potential, a survey of the current literature reveals a notable absence of dedicated theoretical studies on this compound. This guide aims to bridge this gap by proposing a comprehensive theoretical investigation using computational chemistry methods, alongside a practical guide to its synthesis and characterization.

Proposed Theoretical Studies

To thoroughly characterize the molecular properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has been successfully utilized to investigate the physicochemical properties of various indazole derivatives and aromatic carboxylic acids[2][3].

Computational Methodology

The proposed quantum chemical calculations would be performed using a widely recognized software package such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, known for its balance of accuracy and computational cost, is recommended in conjunction with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding[4]. To simulate a physiological environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM), can be employed using water as the solvent.

The computational workflow would proceed as follows:

-

Geometry Optimization: The initial structure of this compound will be built and its geometry will be optimized to find the global minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Properties: A range of electronic properties will be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Spectroscopic Prediction: Theoretical NMR chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental spectra.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex | MDPI [mdpi.com]

The Diverse Biological Landscape of Indazole-3-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, indazole-3-carboxylic acid and its derivatives have garnered significant attention, serving as crucial building blocks for the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of indazole-3-carboxylic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anti-Inflammatory and Immunomodulatory Activity

Derivatives of indazole-3-carboxylic acid have shown significant promise as anti-inflammatory agents, primarily through the modulation of calcium signaling pathways.[3][4]

Inhibition of Calcium-Release Activated Calcium (CRAC) Channels

A notable mechanism of action is the blockage of Calcium-Release Activated Calcium (CRAC) channels, which play a pivotal role in the function of mast cells and other immune cells.[3][4] The influx of extracellular calcium through these channels is a critical step in mast cell activation, leading to the release of pro-inflammatory mediators.[4]

A series of novel 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides have been identified as potent CRAC channel blockers.[3] Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is crucial for their inhibitory activity.[3][4] Specifically, the -CO-NH-Ar amide linker configuration is required for potent inhibition of calcium influx.[3]

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Derivatives on Calcium Influx and TNF-α Secretion in RBL-2H3 Mast Cells [3]

| Compound | Ar Group | Ca²+ Influx IC₅₀ (µM) | TNF-α Secretion IC₅₀ (µM) |

| 12a | 2,6-difluorophenyl | 0.52 | 0.45 |

| 12b | 2-chloro-6-methylphenyl | 0.61 | 0.82 |

| 12d | 3-fluoro-4-pyridyl | 0.28 | 0.28 |

| 12e | 2-fluoro-4-pyridyl | 0.89 | 0.75 |

Inhibition of Pro-inflammatory Cytokines

Indazole derivatives have also been shown to inhibit the production of key pro-inflammatory cytokines. For instance, indazole, 5-aminoindazole, and 6-nitroindazole demonstrated concentration-dependent inhibition of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[5]

Table 2: Inhibitory Activity of Indazole Derivatives on Pro-inflammatory Markers [5]

| Compound | COX-2 IC₅₀ (µM) | TNF-α IC₅₀ (µM) | IL-1β IC₅₀ (µM) |

| Indazole | 23.42 | 220.11 | 120.59 |

| 5-Aminoindazole | 12.32 | 230.19 | 220.46 |

| 6-Nitroindazole | 18.56 | >250 | 100.75 |

| Dexamethasone (Standard) | - | 31.67 | 102.23 |

Experimental Protocol: Calcium Influx Assay[4]

This protocol outlines the method used to determine the inhibitory activity of indazole derivatives on calcium influx in a mast cell line.

Anticancer Activity

The indazole core is present in several FDA-approved small molecule anti-cancer drugs, highlighting its importance in oncology drug discovery.[6] Derivatives of indazole-3-carboxylic acid have demonstrated potent antiproliferative activity against various cancer cell lines.[6]

One study reported a series of indazole derivatives, with compound 2f showing significant growth inhibitory activity.[6] This compound was found to induce apoptosis in 4T1 breast cancer cells, a process linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[6] Furthermore, compound 2f decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS) in these cells.[6] It also inhibited cancer cell migration and invasion, which was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[6]

Table 3: Antiproliferative Activity of Indazole Derivative 2f against various Cancer Cell Lines [6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| 4T1 | Breast Cancer | 0.23 |

| A549 | Lung Cancer | 0.58 |

| HCT116 | Colon Cancer | 0.35 |

| HeLa | Cervical Cancer | 1.15 |

Signaling Pathway of Indazole-Induced Apoptosis

The anticancer effects of certain indazole derivatives are mediated through the intrinsic apoptosis pathway.

Antiviral Activity

Recent studies have highlighted the potential of indazole-3-carboxamide derivatives as antiviral agents, particularly against coronaviruses.

Inhibition of SARS-CoV-2

A series of N-arylindazole-3-carboxamide derivatives, synthesized from an anti-MERS-CoV hit compound, have demonstrated potent inhibitory activities against SARS-CoV-2.[7] Among these, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a ) exhibited a potent inhibitory effect with an EC₅₀ of 0.69 µM and low cytotoxicity.[7]

Another study identified an indole-3-carboxylic acid derivative that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM.[8][9] This compound showed a high selectivity index (SI = 78.6) and an IC₅₀ of 1.06 µg/mL.[8][9]

Table 4: Antiviral Activity of Indazole and Indole Derivatives against SARS-CoV-2

| Compound | Virus | Assay | Activity | Reference |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | Cell-based | EC₅₀ = 0.69 µM | [7] |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Cell-based | IC₅₀ = 1.06 µg/mL (1.84 µM) | [8][9] |

Experimental Protocol: General Antiviral Assay Workflow

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Reactivity of the Indazole Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique physicochemical properties. A comprehensive understanding of its chemical reactivity is paramount for the rational design and synthesis of novel indazole-based compounds. This technical guide provides an in-depth exploration of the key chemical transformations of the indazole ring system, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and mechanistic principles.

Electrophilic Aromatic Substitution

The indazole ring is susceptible to electrophilic attack, primarily on the benzene portion of the bicyclic system. The position of substitution is influenced by the electronic nature of the indazole ring and the reaction conditions.

Nitration

Nitration of indazole typically occurs at the 5- and 7-positions. The regioselectivity can be controlled by the choice of nitrating agent and reaction conditions.

Table 1: Regioselectivity in the Nitration of 1H-Indazole

| Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |

| HNO₃ / H₂SO₄ | - | 0 - 5 | 5-Nitroindazole | ~70-80 | [1] |

| HNO₃ / Ac₂O | Acetic Anhydride | < 10 | 5-Nitroindazole | High | |

| NaNO₂ / Acetic Acid | Acetic Acid | 0 - 20 | 5-Nitroindazole | ~72-80 | [2] |

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole [1][2]

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).

-

Diazotization: While stirring, add a solution of sodium nitrite (0.36 mol) in water (60 mL) all at once. Maintain the temperature below 25°C during the addition. Continue stirring for 15 minutes to complete the diazotization.

-

Reaction: Allow the solution to stand at room temperature for 3 days.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water (200 mL) to the residue and stir to form a slurry.

-

Isolation: Filter the solid product, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude product from boiling methanol to obtain pale yellow needles of 5-nitroindazole.

Bromination

Bromination of indazole can be directed to various positions, with the C3-position being a common site for functionalization, especially in N-protected indazoles.

Table 2: Conditions for the Bromination of Indazole Derivatives

| Indazole Substrate | Brominating Agent | Solvent | Base | Temperature (°C) | Product | Yield (%) | Reference |

| 5-Nitro-1H-indazole | Br₂ | DMF | - | -5 to 40 | 3-Bromo-5-nitro-1H-indazole | 95 | [3] |

| 2-Aryl-2H-indazoles | DBDMH | Ethanol | Na₂CO₃ | 40 (Ultrasound) | 3-Bromo-2-aryl-2H-indazoles | High | |

| 4-Substituted-1H-indazole | NBS | MeCN | - | Room Temp | 7-Bromo-4-substituted-1H-indazole | Moderate to Good | [4] |

Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole [3]

-

Preparation: Under a nitrogen atmosphere, add 5-nitro-1H-indazole (50g) to a three-necked reaction flask.

-

Dissolution: Add N,N-dimethylformamide (DMF, 500 mL) and stir to dissolve.

-

Cooling: Cool the reaction mixture to -5°C.

-

Bromination: Slowly add bromine (55.8g) dropwise, maintaining the temperature at -5°C. After the addition, stir the mixture at 0 to -5°C for 1 hour.

-

Reaction: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

-

Work-up and Isolation: Follow the patented work-up procedure which involves purification steps to isolate the final product.

N-Alkylation and N-Arylation

The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring makes regioselective N-functionalization a key challenge. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the substitution pattern of the indazole ring.[5]

Regioselective N-Alkylation

The regioselectivity of N-alkylation can often be controlled to favor either the N1 or N2 isomer. N1-alkylation is generally favored under thermodynamic control, as the 1H-tautomer is typically more stable.[6] Conversely, N2-alkylation can be achieved under kinetic control or by using specific catalytic systems.[7][8]

Table 3: Regioselective N-Alkylation of 1H-Indazoles

| Target Regioisomer | Alkylating Agent | Base / Catalyst | Solvent | Key Controlling Factor(s) | Typical Yield | Reference(s) |

| N1-Alkylated | Alkyl Halide/Tosylate | NaH | THF | Thermodynamic control; formation of a sodium salt that directs alkylation to N1.[8] | >90% for many substrates | [6][8][9] |

| N2-Alkylated | Diazo Compounds | TfOH | DCM | Kinetic control; protonation of the indazole by the strong acid directs the diazo compound to N2. | Good to Excellent | [8] |

| N2-Alkylated | Alcohol | PPh₃ / DIAD (Mitsunobu) | THF | Kinetic control. | Varies, often moderate | [8] |

| N2-Alkylated | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | Various | Lewis or Brønsted acid catalysis. | High | [7] |

Experimental Protocol: N1-Selective Alkylation of a Substituted 1H-Indazole [8]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted 1H-indazole (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: N2-Selective Alkylation of a 1H-Indazole with a Diazo Compound [8]

-

Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

-

Catalyst Addition: Cool the mixture to 0°C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Caption: Workflow for regioselective N1 and N2-alkylation of indazoles.

Metal-Catalyzed Cross-Coupling Reactions

Haloindazoles are versatile building blocks for the synthesis of more complex molecules through various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a haloindazole and an organoboron reagent, catalyzed by a palladium complex.[10][11]

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Bromoindazole Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent(s) | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 7-Bromo-4-substituted-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 140 (Microwave) | Good |[4] | | 3-Bromo-6-(trifluoromethyl)-1H-indazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent |[12] | | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | Room Temp | Good to Excellent |[11] |

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole Derivative [4][10]

-

Preparation: In a microwave-safe reaction vessel, combine the 7-bromo-1H-indazole derivative (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).

-

Reaction: Seal the vessel and heat the mixture in a microwave reactor to the specified temperature (e.g., 140°C) for the required time (typically 30-120 minutes).

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of various amino groups onto the indazole scaffold.[12][13]

Table 5: Conditions for Buchwald-Hartwig Amination of Haloindazoles

| Haloindazole Substrate | Amine | Palladium Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromo-6-(trifluoromethyl)-1H-indazole | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Good to Excellent |[12] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole [12]

-

Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Reagent Addition: Add the amine (1.2 equiv) and the anhydrous solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

Caption: General workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of haloindazoles.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool for the synthesis of certain indazole derivatives.[14]

Table 6: General Conditions for Ullmann Condensation with Indazoles

| Coupling Partner | Copper Source | Ligand (optional) | Base | Solvent | Temperature (°C) |

| Alcohols/Phenols | CuI, Cu₂O, or Cu powder | 1,10-Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, Dioxane, Toluene | 100-200 |

| Amines | CuI | Diamine ligands | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-150 |

| Thiols | CuI | - | K₂CO₃, Cs₂CO₃ | DMF | 80-120 |

Experimental Protocol: Ullmann N-Arylation of Indazole

-

Preparation: In a sealable reaction tube, combine the indazole (1.2 equiv), aryl iodide (1.0 equiv), copper(I) iodide (CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

-

Reaction: Seal the tube and heat the mixture in an oil bath at a high temperature (e.g., 120-150°C) for several hours to overnight.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Isolation and Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product by chromatography.

C-H Functionalization

Direct C-H functionalization of indazoles represents a highly atom-economical and efficient strategy for introducing new substituents without the need for pre-functionalized starting materials. The C3-position of the indazole ring is a common target for such transformations.[15]

Table 7: Examples of C-H Functionalization of Indazoles

| Reaction Type | Reagent(s) | Catalyst / Promoter | Solvent | Position | Yield (%) | Reference(s) |

| Carbamoylation | Oxamic acids | 4CzIPN (photocatalyst) | DMSO | C3 | Good to Excellent | [16] |

| Cyanomethylation | Bromoacetonitrile | Ir(ppy)₃ (photocatalyst) | DMSO | C3 | Good | [17] |

| Arylation | Aryl Halides | Pd(OAc)₂ / Ligand | DMA | C3 or C7 | Moderate to Good |

Experimental Protocol: Visible-Light-Promoted C3-Carbamoylation of 2H-Indazoles [16]

-

Preparation: In a reaction tube, combine the 2-aryl-2H-indazole (1.0 equiv), the oxamic acid (2.5 equiv), the photocatalyst (e.g., 4CzIPN, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Solvent Addition: Add the solvent (e.g., DMSO).

-

Reaction: Irradiate the stirred reaction mixture with a visible light source (e.g., 405 nm LED) under an oxygen atmosphere at room temperature for 12 hours.

-

Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures to isolate the C3-carbamoylated indazole product.

This guide provides a foundational understanding of the key reactive pathways of the indazole ring system. The provided protocols and data serve as a starting point for researchers to develop and optimize synthetic routes to novel indazole derivatives for a wide range of applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. research.ucc.ie [research.ucc.ie]

- 10. benchchem.com [benchchem.com]

- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. soc.chim.it [soc.chim.it]

- 16. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-fluoro-1H-indazole-3-carboxylic acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indazole-3-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and pharmacological properties of these compounds, including metabolic stability, binding affinity, and lipophilicity.

This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into amides and esters. It also includes diagrams of relevant biological signaling pathways where such derivatives have shown activity, namely the p21-activated kinase 1 (PAK1) and cannabinoid receptor (CB) signaling pathways.

Synthetic Strategies

The synthesis of the this compound core can be approached through several synthetic routes. A common strategy involves the construction of the indazole ring from a suitably substituted fluorinated aniline derivative. One such method is the diazotization and cyclization of a fluorinated o-toluidine precursor. Subsequent functionalization at the 3-position can then be achieved to yield the desired carboxylic acid.

Derivatization of the carboxylic acid moiety is typically achieved through standard amide or ester bond formation reactions. Amide derivatives are commonly prepared by activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. Similarly, ester derivatives can be synthesized via Fischer esterification or by reaction with an alcohol in the presence of a coupling agent.

Synthetic Workflow Overview

Application Notes and Protocols for 4-fluoro-1H-indazole-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction